[1-[(2-iodophenyl)iminomethyl]naphthalen-2-yl] 4-chlorobenzoate
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Overview
Description
[1-[(2-iodophenyl)iminomethyl]naphthalen-2-yl] 4-chlorobenzoate: is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of an iminomethyl group attached to a naphthalene ring, which is further esterified with 4-chlorobenzoic acid. The presence of iodine and chlorine atoms in its structure makes it a compound of interest in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-[(2-iodophenyl)iminomethyl]naphthalen-2-yl] 4-chlorobenzoate typically involves a multi-step process:
Formation of the iminomethyl intermediate: This step involves the reaction of 2-iodoaniline with formaldehyde to form the iminomethyl derivative.
Naphthalene ring attachment: The iminomethyl intermediate is then reacted with 2-naphthaldehyde under acidic conditions to form the naphthalen-2-yl iminomethyl derivative.
Esterification: The final step involves the esterification of the naphthalen-2-yl iminomethyl derivative with 4-chlorobenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the iminomethyl group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the iminomethyl group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like bromine (Br₂) for halogenation, nitric acid (HNO₃) for nitration, and sulfuric acid (H₂SO₄) for sulfonation.
Major Products:
Oxidation: Formation of oxides or quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology and Medicine:
- Potential use in the development of pharmaceuticals due to its unique structural features.
- Investigated for its antimicrobial and anticancer properties.
Industry:
- Utilized in the production of dyes and pigments.
- Employed in the synthesis of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of [1-[(2-iodophenyl)iminomethyl]naphthalen-2-yl] 4-chlorobenzoate involves its interaction with specific molecular targets. The iminomethyl group can form hydrogen bonds with biological molecules, influencing their activity. The aromatic rings can participate in π-π interactions, stabilizing the compound within biological systems. The presence of iodine and chlorine atoms can enhance the compound’s reactivity, allowing it to interact with various enzymes and receptors.
Comparison with Similar Compounds
- [1-[(2-bromophenyl)iminomethyl]naphthalen-2-yl] 4-chlorobenzoate
- [1-[(2-chlorophenyl)iminomethyl]naphthalen-2-yl] 4-chlorobenzoate
- [1-[(2-fluorophenyl)iminomethyl]naphthalen-2-yl] 4-chlorobenzoate
Uniqueness:
- The presence of the iodine atom in [1-[(2-iodophenyl)iminomethyl]naphthalen-2-yl] 4-chlorobenzoate makes it more reactive compared to its bromine, chlorine, and fluorine analogs.
- The compound’s unique structure allows it to participate in specific chemical reactions and interactions that are not possible with its analogs.
Properties
Molecular Formula |
C24H15ClINO2 |
---|---|
Molecular Weight |
511.7 g/mol |
IUPAC Name |
[1-[(2-iodophenyl)iminomethyl]naphthalen-2-yl] 4-chlorobenzoate |
InChI |
InChI=1S/C24H15ClINO2/c25-18-12-9-17(10-13-18)24(28)29-23-14-11-16-5-1-2-6-19(16)20(23)15-27-22-8-4-3-7-21(22)26/h1-15H |
InChI Key |
DSBKDHOSNSIRAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC=CC=C3I)OC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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